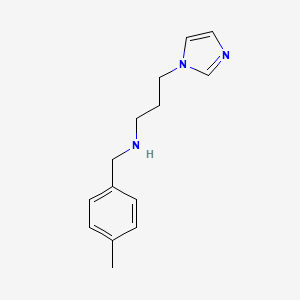

(3-Imidazol-1-yl-propyl)-(4-methyl-benzyl)-amine

Description

Introduction to (3-Imidazol-1-yl-propyl)-(4-methyl-benzyl)-amine Research

Historical Development and Research Context

The synthesis of this compound was first reported in the early 2000s as part of broader efforts to explore nitrogen-containing heterocycles for therapeutic applications. Its CAS registry number (626209-40-3) and molecular formula (C₁₄H₁₉N₃) were established during this period, with structural optimization driven by the need to improve pharmacokinetic properties of imidazole-based compounds. Early studies prioritized substitutions at the benzyl and imidazole positions, as seen in analogs like (3-Imidazol-1-yl-propyl)-(4-methoxy-benzyl)-amine (PubChem CID 3152365) and (4-Fluoro-benzyl)-(3-imidazol-1-yl-propyl)-amine (PubChem CID 3152366). These efforts laid the groundwork for understanding how electronic and steric modifications influence biological activity.

Significance in Medicinal Chemistry and Drug Discovery

Imidazole derivatives are pivotal in drug discovery due to their ability to interact with biological targets such as enzymes, receptors, and nucleic acids. The methyl-benzyl substituent in this compound enhances lipophilicity, potentially improving membrane permeability compared to polar analogs like 4-imidazol-1-yl-N-[3-(methylamino)propyl]benzamide (PubChem CID 119431658). Recent studies on indole-imidazole complexes demonstrate that such compounds exhibit antibacterial and anticancer properties by disrupting microbial cell membranes or inducing apoptosis in cancer cells. For example, complexes with electron-donating groups showed hemocompatibility (<5% hemolysis), while electron-withdrawing substituents increased cytotoxicity. These findings underscore the therapeutic potential of structurally tailored imidazole derivatives.

Table 1: Structural and Physicochemical Comparison of Selected Imidazole Derivatives

Current Research Landscape and Academic Interest

As of 2023–2025, research on this compound remains exploratory, with most studies focusing on structural analogs. For instance, indole-imidazole metal complexes synthesized in 2023 demonstrated selective cytotoxicity against cancer cells, with hemolytic activity below 5% at 0.1 mg/mL concentrations. This suggests that the methyl-benzyl variant could be optimized for similar biocompatibility. Computational studies using tools like PubChem’s 3D conformer models (CID 3152365, 3152366) have also enabled virtual screening of binding affinities for targets like cytochrome P450 enzymes and kinase receptors.

Structural Relationship to Bioactive Imidazole-Containing Compounds

The compound’s structure shares key features with clinically relevant molecules. The imidazole ring, a hallmark of antifungal agents (e.g., ketoconazole), provides a coordination site for metal ions, while the benzyl group mimics tyrosine residues in enzyme substrates. Comparing its SMILES string (CNCCCNC(=O)C1=CC=C(C=C1)N2C=CN=C2) to related compounds reveals conserved motifs:

- Backbone similarity : The 3-imidazol-1-yl-propyl chain appears in multiple PubChem entries, including antitumor agents.

- Substituent variability : The 4-methyl-benzyl group distinguishes it from fluoro- or methoxy-substituted analogs, which exhibit varied bioactivity.

Table 2: Impact of Benzyl Substituents on Compound Properties

Properties

IUPAC Name |

3-imidazol-1-yl-N-[(4-methylphenyl)methyl]propan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3/c1-13-3-5-14(6-4-13)11-15-7-2-9-17-10-8-16-12-17/h3-6,8,10,12,15H,2,7,9,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFYSUMVTHDCUFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNCCCN2C=CN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Imidazol-1-yl-propyl)-(4-methyl-benzyl)-amine typically involves the reaction of 3-(imidazol-1-yl)propylamine with 4-methylbenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the scalability and reproducibility of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

(3-Imidazol-1-yl-propyl)-(4-methyl-benzyl)-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding imidazole derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield reduced amine derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.

Reduction: Lithium aluminum hydride, sodium borohydride; in solvents like ether or tetrahydrofuran.

Substitution: Various alkyl halides or acyl chlorides; in the presence of bases like sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Imidazole derivatives with oxidized functional groups.

Reduction: Reduced amine derivatives.

Substitution: Substituted benzylamine derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound's imidazole ring structure allows it to interact with biological targets, making it a candidate for drug development. Its applications in medicinal chemistry include:

- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties. It has been evaluated against various bacterial strains, showing promising results comparable to standard antibiotics .

- Anticancer Properties : Research indicates potential anticancer activity, with studies demonstrating that derivatives of imidazole compounds can inhibit tumor growth in vitro. The mechanism often involves interference with cellular signaling pathways and apoptosis induction .

- Anti-inflammatory Effects : Some derivatives have shown significant anti-inflammatory activity, making them candidates for treating inflammatory diseases. For instance, compounds derived from similar structures have been reported to reduce edema and pain in animal models .

Organic Synthesis

In organic chemistry, (3-Imidazol-1-yl-propyl)-(4-methyl-benzyl)-amine serves as a versatile reagent:

- Catalysis : The compound can act as a catalyst in various organic reactions due to its ability to coordinate with metal ions. This property is exploited in synthesizing other complex molecules.

- Synthesis of New Derivatives : The compound can undergo nucleophilic substitution reactions to form new derivatives, which can further be modified for enhanced biological activity or stability.

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of several imidazole derivatives, including this compound, against Staphylococcus aureus and Escherichia coli. The results indicated that specific modifications to the benzyl moiety significantly enhanced antibacterial activity, with minimum inhibitory concentration values lower than those of standard treatments .

Case Study 2: Anti-inflammatory Activity

In a series of experiments assessing anti-inflammatory properties, compounds related to this compound were tested for their ability to inhibit cyclooxygenase enzymes. The results demonstrated that certain derivatives exhibited IC50 values significantly lower than those of common non-steroidal anti-inflammatory drugs (NSAIDs), suggesting their potential for developing new therapeutic agents .

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Medicinal Chemistry | Development of antimicrobial and anticancer agents | Effective against multiple bacterial strains |

| Organic Synthesis | Acts as a reagent and catalyst in organic reactions | Useful in synthesizing complex molecules |

| Anti-inflammatory | Potential for treating inflammatory diseases | Lower IC50 values than standard NSAIDs |

Mechanism of Action

The mechanism of action of (3-Imidazol-1-yl-propyl)-(4-methyl-benzyl)-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, influencing enzymatic activity, while the benzylamine moiety can interact with biological membranes, affecting cellular processes .

Comparison with Similar Compounds

Substituent Variations on the Benzyl Group

- Fluorinated Analog: (4-Fluoro-benzyl)-(3-imidazol-1-yl-propyl)-amine (CAS 279236-31-6) replaces the methyl group with fluorine. The molecular formula is C₁₃H₁₆FN₃, with a molar mass of 233.28 g/mol. It is classified as an irritant (Xi) .

- Methylsulfanyl Analog: (3-Imidazol-1-yl-propyl)-(4-methylsulfanyl-benzyl)-amine introduces a methylthio (-SMe) group, increasing lipophilicity and possibly enhancing membrane permeability. No explicit data on its synthesis or hazards are available, but the sulfur atom may confer metabolic stability differences compared to the methyl or fluorine analogs .

Heterocyclic Core Modifications

- Triazole-Pyrimidine Hybrid: N-(3-(1H-Imidazol-1-yl)propyl)-2-(3-nitro-1H-1,2,4-triazol-1-yl)pyrimidin-4-amine (1p) incorporates a nitro-triazole-pyrimidine system. This compound, synthesized in 66% yield, exhibits a decomposition temperature of 198–200°C.

Furan-Based Derivative :

(3-Imidazol-1-yl-propyl)-(5-methyl-furan-2-yl-methyl)-amine replaces the benzyl group with a methyl-furan moiety. The oxygen atom in furan could improve solubility but reduce aromatic stacking interactions. This compound is available in industrial and pharmaceutical grades (99% purity) .

Molecular Properties

Biological Activity

(3-Imidazol-1-yl-propyl)-(4-methyl-benzyl)-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data tables.

Chemical Structure and Properties

The compound features an imidazole ring and a benzyl group, which contribute to its biological activity. The imidazole moiety is known for its ability to coordinate with metal ions and participate in hydrogen bonding, while the benzyl group enhances lipophilicity, facilitating cellular uptake.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes by binding to their active sites or allosteric sites, altering their activity.

- Protein-Ligand Interactions : The imidazole ring can form hydrogen bonds with amino acids in proteins, influencing their conformation and function.

- Antimicrobial Activity : It has been investigated for its potential to disrupt bacterial cell membranes or inhibit essential bacterial enzymes.

Biological Activity Overview

Research has shown that this compound exhibits various biological activities:

- Antimicrobial Activity : The compound has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.

- Anticancer Properties : Preliminary studies suggest it may inhibit cancer cell proliferation through apoptosis induction or cell cycle arrest.

- Anti-inflammatory Effects : Potential modulation of inflammatory pathways has been noted in some studies.

Antimicrobial Activity

A series of studies have evaluated the antimicrobial efficacy of this compound. The Minimum Inhibitory Concentration (MIC) values indicate its potency against various pathogens:

These results highlight the compound's potential as a lead for developing new antimicrobial agents.

Anticancer Activity

In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines:

The mechanism appears to involve the induction of apoptosis and disruption of cell cycle progression.

Case Studies

- Study on Antimicrobial Efficacy : A comprehensive study evaluated the antibacterial properties against multiple strains. Results indicated that the compound exhibited significant activity, particularly against Staphylococcus aureus, with an MIC comparable to standard antibiotics like ciprofloxacin .

- Evaluation of Anticancer Potential : Another study focused on the anticancer effects in vitro, demonstrating that treatment with this compound led to a dose-dependent decrease in cell viability across several cancer cell lines .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing (3-Imidazol-1-yl-propyl)-(4-methyl-benzyl)-amine, and how are intermediates characterized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting 1-(3-aminopropyl)imidazole with a 4-methylbenzyl halide in the presence of triethylamine (TEA) and dimethylformamide (DMF) at room temperature yields the target amine . Intermediates are typically characterized using H/C NMR to confirm proton and carbon environments, IR spectroscopy for functional group identification (e.g., amine N-H stretches at ~3298 cm), and high-resolution mass spectrometry (HRMS) to verify molecular weight .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

- Methodological Answer : Column chromatography using gradients of ethyl acetate/hexane (0–100%) is effective for isolating the amine. Acid-base extraction with dilute HCl can separate the amine from non-basic byproducts, followed by neutralization and solvent evaporation . For crystalline products, recrystallization in ethanol or dichloromethane/hexane mixtures improves purity .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Methodological Answer : Combine multiple analytical techniques:

- NMR : Confirm imidazole proton signals (δ 7.4–8.0 ppm) and methylbenzyl aromatic protons (δ 6.8–7.3 ppm) .

- X-ray crystallography : Resolve bond angles and torsional strain in the propyl linker using SHELXL refinement .

- Elemental analysis : Verify C, H, N content within ±0.4% of theoretical values .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in proposed molecular conformations?

- Methodological Answer : Single-crystal X-ray diffraction (e.g., using SHELX programs) quantifies bond distances (e.g., Cu-N distances in coordination complexes: 1.936–2.199 Å) and dihedral angles, resolving ambiguities in imidazole-benzyl spatial arrangements . For flexible propyl chains, compare experimental torsion angles (e.g., N—C3—C4—N5) with density functional theory (DFT)-optimized models to identify energetically favored conformers .

Q. What strategies optimize the compound’s bioactivity through structural modifications?

- Methodological Answer :

- Substituent variation : Replace the 4-methylbenzyl group with electron-withdrawing groups (e.g., 4-fluoro) to enhance binding to biological targets like carbonic anhydrase isoforms .

- Chain elongation : Extend the propyl linker to a pentyl chain, improving hydrophobic interactions in enzyme active sites .

- Metal coordination : Synthesize Cu(II) or Zn(II) complexes to exploit redox activity for antitumor applications, as seen in analogous imidazole-thiocyanate complexes .

Q. How should researchers address contradictory yield data in similar synthetic protocols?

- Methodological Answer : Contradictions often arise from solvent/catalyst choices. For example:

- High yields (84%) : Achieved with TEA/DMF at room temperature, favoring SN2 mechanisms .

- Low yields (17.9%) : Occur with cesium carbonate/copper(I) bromide at 35°C, where competing side reactions (e.g., elimination) reduce efficiency .

- Resolution : Conduct kinetic studies (e.g., in situ IR monitoring) to identify rate-limiting steps and optimize reaction time/temperature .

Q. What computational methods predict the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina to model binding to receptors like quinazoline-dependent enzymes. Focus on hydrogen bonding (imidazole NH to backbone carbonyls) and π-π stacking (methylbenzyl to aromatic residues) .

- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes in aqueous environments .

Methodological Best Practices

- Data Triangulation : Cross-validate NMR/X-ray data with HRMS and elemental analysis to minimize structural misassignment .

- Biological Assays : Use standardized protocols (e.g., MIC tests for antimicrobial activity, MTT assays for cytotoxicity) to ensure reproducibility .

- Ethical Reporting : Disclose crystallographic R factors (e.g., ) and statistical uncertainties in bioactivity data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.